molecular formula C16H18N2O5S B2544142 (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1706145-64-3

(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2544142
CAS No.: 1706145-64-3
M. Wt: 350.39
InChI Key: ZTKTVDNUSFEHOA-UHFFFAOYSA-N
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Description

The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an isoxazole ring, a methoxyphenyl sulfonyl group, and an azetidinone moiety, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a suitable precursor with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring.

    Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the methoxyphenyl sulfonyl group can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the azetidinone ring can yield secondary amines.

    Substitution: Substitution reactions on the isoxazole ring can produce various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of particular interest.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for further research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl sulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its solubility and stability.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKTVDNUSFEHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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